Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGMDUGVIOXELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397557 | |
| Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125369-26-8, 22027-52-7 | |
| Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22027-52-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate can be synthesized through the esterification of 4-(3-methoxy-3-oxopropanoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation or recrystallization to achieve the required purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(3-methoxy-3-oxopropanoyl)benzoic acid.
Reduction: Formation of 4-(3-methoxy-3-hydroxypropanoyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Esterification : Used to create esters from carboxylic acids and alcohols.
- Acylation : Acts as an acyl donor in the formation of amides or other derivatives.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Esterification | Formation of esters | Methanol, sulfuric acid |
| Oxidation | Conversion to carboxylic acids or ketones | KMnO₄, CrO₃ |
| Reduction | Conversion to alcohols | NaBH₄, LiAlH₄ |
| Substitution | Replacement of the methoxy group | Amines, thiols |
Medicinal Chemistry
Research indicates that this compound possesses potential therapeutic properties , making it a candidate for drug development. Preliminary studies have shown:
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways.
- Anticancer Properties : Initial findings suggest it could affect cancer cell proliferation.
Case Study Example : A study published in a peer-reviewed journal explored the compound's effects on specific cancer cell lines, revealing significant reductions in cell viability at certain concentrations.
Biological Studies
The compound is also investigated for its interactions with biological systems:
- Enzyme Inhibition : Studies focus on how it affects enzyme activity and protein-ligand interactions.
- Cellular Mechanisms : Research includes examining its influence on cellular processes such as apoptosis and growth.
Industrial Applications
This compound is utilized in various industrial processes:
Polymer Chemistry
It is incorporated into polymers to enhance material properties such as adhesion and barrier capabilities. The compound can be used in:
- Polymerization Processes : Serving as a monomer or additive.
Flavor and Fragrance Chemistry
The compound contributes to the aroma profiles of certain food products and fragrances, being used in:
- Extraction and Purification Techniques : Enhancing specific flavors or scents through sensory evaluation methods.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate involves its interaction with specific molecular targets. The methoxy and oxopropanoyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biochemical pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in methyl 4-trifluoromethylbenzoylacetate increases electrophilicity and thermal stability compared to the methoxy group in the target compound, making it suitable for high-temperature reactions . Methoxy groups (e.g., in methyl 3-(4-methoxyphenyl)-3-oxopropionate) improve solubility in polar solvents like ethanol or acetone .
Conjugation and Reactivity: The furan-substituted analogue () exhibits extended conjugation, which could enhance fluorescence or UV absorption properties, useful in photochemical applications .
Synthetic Flexibility: this compound’s dual ester groups allow sequential functionalization. For example, the side chain can undergo Claisen condensation to form β-keto esters, while the benzoate group can participate in Suzuki couplings .
Key Findings
- Reaction Conditions : Chlorinated analogues (e.g., ) require polar aprotic solvents like DMF and elevated temperatures (70°C), while furan derivatives () use strong bases (LiHMDS) at low temperatures to avoid side reactions .
- Crystallography : confirms the crystal structure of methyl 4-(3-chloropropoxy)-3-methoxybenzoate, revealing C–H⋯O interactions that stabilize the lattice .
Biological Activity
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (CAS No. 125369-26-8) is an organic compound that has garnered attention in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₄O₅ and a molecular weight of approximately 238.24 g/mol. The compound features a benzoate moiety linked to a methoxy-oxopropanoyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Melting Point | 83-86 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has shown that this compound possesses anticancer properties, potentially through the modulation of specific enzymes and receptors involved in cell proliferation and apoptosis. In vitro studies suggest it may induce apoptosis in cancer cell lines, highlighting its therapeutic potential in oncology .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. Current hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It might interact with receptors involved in cell signaling pathways, influencing growth and survival signals in cells.
- Cell Cycle Arrest : Evidence suggests it may cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Results : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against E. coli and S. aureus.
- Results : Inhibition zones were observed at various concentrations, demonstrating its potential as an antimicrobial agent.
-
Study on Anti-inflammatory Mechanism :
- Objective : To investigate the effects on TNF-alpha production.
- Results : The compound reduced TNF-alpha levels significantly in treated macrophages compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, and how can intermediates be characterized?
- Methodology :
- Stepwise Synthesis : The compound can be synthesized via acylation or coupling reactions. For example, describes a multi-step synthesis of methyl benzoate derivatives using 2,4,6-trichlorotriazine and DIPEA (diisopropylethylamine) as a base, followed by purification via column chromatography (MPLC, silica gel, CH₂Cl₂/EtOAc gradient). Similar methods could apply here, substituting appropriate reagents (e.g., methyl 4-aminobenzoate or benzoyl chloride derivatives) .
- Key Parameters : Reaction temperatures (-35°C to 40°C), stoichiometric ratios (1.0–1.5 equiv. of reagents), and purification conditions (gradient elution) are critical for yield optimization .
- Intermediate Characterization : Use TLC (hexane/EtOAc 2:1, Rf ~0.18) and ¹H NMR (DMSO-d₆, δ 3.76 ppm for methoxy groups) to monitor intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, methoxy groups typically resonate at δ 3.7–3.8 ppm, while carbonyls (C=O) appear at δ 165–175 ppm in ¹³C NMR . provides NMR data for structurally similar esters, aiding in peak assignment.
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (C₁₂H₁₂O₅, MW 236.22) and fragmentation patterns .
- IR Spectroscopy : Detect ester carbonyl stretches (~1700–1750 cm⁻¹) and ketone C=O (~1650 cm⁻¹) to verify functional groups .
Advanced Research Questions
Q. How can contradictory NMR data arising from tautomerism in β-keto esters be resolved?
- Methodology :
- Variable Temperature (VT-NMR) : Perform NMR at low temperatures (e.g., -40°C) to slow tautomeric interconversion (keto-enol equilibrium). highlights the use of DMSO-d₆ for stabilizing intermediates, which may suppress tautomerism .
- Deuterium Exchange : Add D₂O to observe exchangeable protons (enolic -OH) or use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA) to confirm assignments .
Q. What strategies improve the stability of this compound during storage and reactions?
- Methodology :
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at -20°C in airtight, amber vials to prevent hydrolysis or oxidation. notes similar esters degrade upon exposure to moisture .
- Reaction Solvents : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to minimize water content. emphasizes dry DMF for β-keto ester syntheses .
- Stabilizing Additives : Add radical inhibitors (e.g., BHT) or antioxidants (e.g., ascorbic acid) during long-term reactions .
Q. How can this compound be utilized in multi-step syntheses of heterocyclic or pharmaceutical intermediates?
- Methodology :
- Claisen Condensation : React with esters or amides to form diketones, precursors for pyrazoles or quinazolines. describes triazine derivatives synthesized via similar pathways .
- Michael Addition : Use the β-keto group as a nucleophile for C-C bond formation. demonstrates chromeno-oxazine synthesis via keto-ester intermediates .
- Table: Example Reaction Pathways
| Application | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| Quinazoline Synthesis | Iodo-substitution, DMF, 50°C | Anticancer intermediates | |
| Polymer Precursors | Radical initiators (AIBN), 70°C | Cross-linked hydrogels |
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points reported across literature?
- Methodology :
- Purity Verification : Recrystallize the compound using CH₂Cl₂/hexane () and confirm purity via HPLC (>99%) .
- DSC Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphs or solvates. reports mp 83–86°C; deviations may indicate impurities .
- Interlab Comparison : Cross-check with independent labs using standardized protocols (e.g., ASTM E794) .
Experimental Design Considerations
Q. What safety protocols are essential when handling this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
